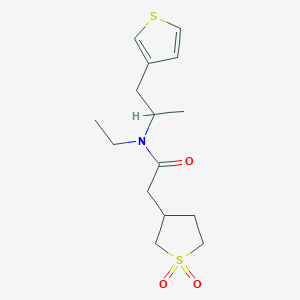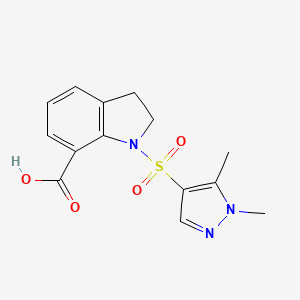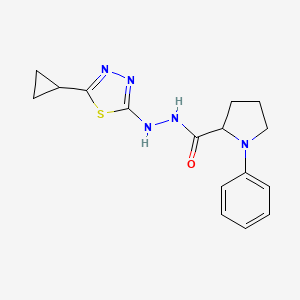![molecular formula C15H19N3O5S B6972885 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B6972885.png)
3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid is a complex organic compound featuring a pyrazole ring, a sulfonamide group, and a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methoxyphenyl Derivative: The sulfonylated pyrazole is coupled with a methoxyphenyl derivative through a nucleophilic substitution reaction.
Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Methoxyphenyl derivatives with aldehyde or carboxylic acid groups.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or anti-inflammatory drugs.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for diverse chemical reactions, making it a versatile intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxyphenyl moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid: Lacks the sulfonamide and methoxy groups, making it less versatile in biological applications.
4-Methoxyphenylpropanoic acid: Lacks the pyrazole and sulfonamide groups, reducing its potential for enzyme inhibition.
Sulfanilamide: Contains the sulfonamide group but lacks the pyrazole and methoxyphenyl moieties, limiting its structural diversity.
Uniqueness
The uniqueness of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-[3-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-10-14(9-16-18(10)2)24(21,22)17-12-8-11(5-7-15(19)20)4-6-13(12)23-3/h4,6,8-9,17H,5,7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTASTZYOZGOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=CC(=C2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(methoxymethyl)-1,3-thiazol-4-yl]-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6972817.png)
![1-Ethyl-3-[4-[(3-methylfuran-2-yl)methylamino]piperidin-1-yl]pyrazin-2-one](/img/structure/B6972819.png)
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)
![[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]-[6-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6972833.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B6972841.png)
![N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide](/img/structure/B6972859.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6972863.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-3-methylpyridazine-4-carboxamide](/img/structure/B6972870.png)
![N-[1-(2,2-difluoroethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B6972890.png)

![3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide](/img/structure/B6972902.png)

![N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6972920.png)
